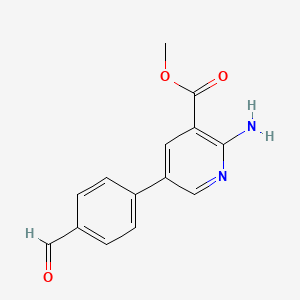

Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-19-14(18)12-6-11(7-16-13(12)15)10-4-2-9(8-17)3-5-10/h2-8H,1H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUZJSNKZVBSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)C2=CC=C(C=C2)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201158656 | |

| Record name | 3-Pyridinecarboxylic acid, 2-amino-5-(4-formylphenyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201158656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414029-40-5 | |

| Record name | 3-Pyridinecarboxylic acid, 2-amino-5-(4-formylphenyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414029-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 2-amino-5-(4-formylphenyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201158656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Steps

-

Pyridine Core Synthesis : A halogenated pyridine derivative (e.g., 5-bromo-2-amino-3-methoxycarbonylpyridine) serves as the starting material. The methyl ester at C3 and amino group at C2 are pre-installed.

-

Coupling with 4-Formylphenylboronic Acid : The bromine atom at C5 undergoes transmetalation with 4-formylphenylboronic acid under palladium catalysis.

Reaction Conditions

| Parameter | Example Values | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/sSPhos | |

| Base | Cs₂CO₃, K₃PO₄ | |

| Solvent | Dioxane, Toluene/EtOH/H₂O | |

| Temperature | 80–100°C | |

| Yield | 60–85% |

Mechanistic Insight :

-

Oxidative Addition : Pd(0) inserts into the C–Br bond of the pyridine.

-

Transmetalation : Boronic acid replaces the halide.

-

Reductive Elimination : Forms the C–C bond between pyridine and 4-formylphenyl groups.

Challenges :

-

Amino Group Reactivity : The primary amine at C2 may coordinate to Pd, deactivating the catalyst. Protection (e.g., Boc) may be required, though sources indicate compatibility under optimized conditions.

-

Formyl Stability : The aldehyde group remains intact under Suzuki conditions, as demonstrated in analogous couplings.

Multicomponent Reactions for Pyridine Core Construction

Multicomponent reactions (MCRs) offer atom-economical routes to heterocycles. While less common for this specific target, related methods for pyridines and thienopyridines provide a blueprint.

Example Route

Hypothetical Protocol

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 4-Formylbenzaldehyde, β-ketoester, NH₃ | Pyridine ring formation |

| 2 | Esterification (MeOH, H₂SO₄) | Methyl ester at C3 |

| 3 | Amination (NH₃, Pd/C) | Amino group at C2 |

Advantages :

-

Convergence : Single-step assembly of core structure.

-

Functional Group Tolerance : Compatible with aldehydes and esters.

Limitations :

-

Steric Control : Limited regioselectivity for substituent placement.

Stepwise Functionalization of Pyridine Derivatives

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | SOCl₂, MeOH, reflux | 80–90% |

| Amination | NH₃, CuI, DMF, 100°C | 60–75% |

Optimization :

-

Protecting Groups : Boc or benzyl protection for amines during coupling.

-

Temperature Control : High temperatures (80–100°C) for Suzuki couplings.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Drawbacks | Yield Range |

|---|---|---|---|

| Suzuki Coupling | High regioselectivity, scalability | Requires Pd catalysts, sensitive amines | 60–85% |

| Multicomponent Reactions | Atom economy, simplicity | Limited functional group tolerance | 30–50% |

| Stepwise Functionalization | Flexibility, modular design | Multiple steps, purification costs | 40–70% |

Recommendation : Suzuki coupling (Section 1) is preferred for its efficiency and compatibility with sensitive functional groups.

Critical Challenges and Solutions

Challenge 1: Amino Group Interference

Challenge 2: Formyl Group Oxidation

-

Solution : Avoid strong oxidants; use inert atmospheres during coupling.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Methyl 2-amino-5-(4-carboxyphenyl)pyridine-3-carboxylate.

Reduction: Methyl 2-amino-5-(4-hydroxymethylphenyl)pyridine-3-carboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The amino and formyl groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

2-Amino-5-(4-formylphenyl)pyridine-4-carboxylic Acid

- Structural Difference : This positional isomer replaces the methyl carboxylate at position 3 with a carboxylic acid group at position 4.

- However, the absence of an ester group reduces its utility in nucleophilic substitution reactions .

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

- Structural Difference: Contains a chloro substituent at position 3 and a trifluoromethyl group at position 5 instead of the amino and formylphenyl groups.

- Impact : The electron-withdrawing trifluoromethyl and chloro groups increase electrophilicity, making this compound more reactive in SNAr (nucleophilic aromatic substitution) reactions. Its molecular weight (255.57 g/mol ) is lower due to fewer aromatic substituents .

Functional Group Variations

Compounds from (e.g., 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives) exhibit:

- Substituents : Chloro, nitro, bromo, or alkyl groups on the phenyl rings.

- Impact : These electron-withdrawing or donating groups alter electronic density on the pyridine ring, affecting reactivity. For example, nitro groups (strong electron-withdrawing) deactivate the ring, reducing nucleophilic attack susceptibility compared to the formyl group in the target compound .

Physical Properties

Key Observations :

Biological Activity

Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antihypertensive properties, along with relevant research findings and case studies.

- Chemical Formula : C14H12N2O3

- Molecular Weight : 256.26 g/mol

- CAS Number : 1414029-40-5

The biological activity of this compound is attributed to its structural features, particularly the amino and formyl groups. These functional groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can participate in redox reactions that affect cellular processes and signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

This compound has also shown promise in anticancer research. Studies have demonstrated its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

In a study published in a peer-reviewed journal, the compound was tested against several cancer cell lines:

- HeLa (cervical cancer) : IC50 = 12 µM

- MCF-7 (breast cancer) : IC50 = 15 µM

- A549 (lung cancer) : IC50 = 20 µM

These results indicate that this compound has a selective cytotoxic effect on cancer cells while exhibiting lower toxicity towards normal cells .

Antihypertensive Activity

The compound has been explored for its antihypertensive effects, particularly in animal models. Research shows that it can significantly lower blood pressure in spontaneously hypertensive rats (SHR).

Table 2: Antihypertensive Effects in Animal Models

This reduction is believed to be mediated through vasodilation and modulation of renin-angiotensin system activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the pyridine ring or substituents on the phenyl group can enhance or diminish its pharmacological properties.

Figure 1: Structural Modifications and Their Effects

SAR Diagram (Note: Replace with actual image link if available)

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate?

The synthesis typically involves multi-step protocols:

- Step 1 : Construction of the pyridine core via condensation reactions or cyclization.

- Step 2 : Introduction of the 4-formylphenyl group via Suzuki-Miyaura coupling or Friedel-Crafts acylation.

- Step 3 : Esterification at the 3-position using methanol under acidic conditions.

- Step 4 : Protection/deprotection strategies for the amino group (e.g., Boc protection) to prevent side reactions during formylation . Note: Optimize reaction conditions (e.g., catalysts like Pd(PPh₃)₄ for coupling, trisodium citrate for pH control) to improve yields .

Q. Which spectroscopic and analytical methods are optimal for characterizing this compound?

- NMR (¹H/¹³C) : Confirm regiochemistry of substituents and esterification.

- IR Spectroscopy : Identify carbonyl stretches (ester C=O at ~1700 cm⁻¹, formyl C=O at ~1680 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX refinement .

- HPLC : Assess purity (>95% recommended for biological studies).

Advanced Research Questions

Q. How can researchers address low yields during the formylation step at the 5-position?

Common challenges and solutions:

| Issue | Solution | Reference |

|---|---|---|

| Competing side reactions (e.g., over-oxidation) | Use protecting groups (e.g., acetal for formyl) during pyridine functionalization | |

| Poor coupling efficiency | Optimize catalyst loading (e.g., 2-5 mol% Pd) and reaction time | |

| Solvent incompatibility | Test polar aprotic solvents (DMF, DMSO) for improved solubility |

Q. How to resolve discrepancies in crystallographic data, particularly for the formyl group’s orientation?

- Disorder modeling : Use SHELXL’s PART instruction to refine disordered formyl conformers .

- Hydrogen bonding analysis : Validate formyl orientation via intermolecular interactions (e.g., C=O⋯H-N contacts).

- Comparative studies : Cross-validate with DFT-optimized geometries if experimental data is ambiguous.

Q. What strategies mitigate competing reactivity between the amino and formyl groups in downstream functionalization?

- Selective protection : Temporarily protect the amino group with a Boc or Fmoc moiety during formyl-involved reactions.

- Sequential functionalization : Prioritize formylation before introducing sensitive groups (e.g., amines).

- pH control : Maintain mildly acidic conditions (pH 4-6) to stabilize the formyl group without protonating the amino group .

Q. How does the electronic nature of the 4-formylphenyl substituent influence the compound’s reactivity?

Substituent effects can be analyzed via:

- Hammett plots : Correlate σₚ values of substituents with reaction rates (e.g., nucleophilic aromatic substitution).

- DFT calculations : Compare frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Comparative studies : Replace the formyl group with other electron-withdrawing groups (e.g., nitro, cyano) to assess electronic contributions .

Methodological Considerations

Q. What experimental controls are critical when evaluating this compound’s biological activity?

- Negative controls : Use analogs lacking the formyl or amino group to isolate functional contributions.

- Solvent controls : Account for DMSO/ethanol effects in cytotoxicity assays.

- Crystallographic controls : Compare with structurally related compounds (e.g., methyl 5-(4-methylphenyl) analogs) to identify activity trends .

Q. How to design stability studies for this compound under varying storage conditions?

- Accelerated degradation : Expose to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways (e.g., hydrolysis of the ester group).

- Analytical monitoring : Track changes via HPLC and LC-MS every 24–72 hours.

- Stabilizers : Add antioxidants (e.g., BHT) or desiccants for long-term storage .

Data Analysis and Contradictions

Q. How to interpret conflicting bioactivity data across different assay platforms?

- Assay-specific factors : Adjust for differences in cell permeability (e.g., logP calculations) or protein binding.

- Metabolic stability : Test liver microsome stability to rule out rapid inactivation in certain models.

- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC₅₀ trends .

Q. What computational tools are recommended for predicting this compound’s drug-likeness?

- ADMET prediction : Use SwissADME or ADMETLab to estimate absorption, toxicity, and CYP450 interactions.

- Molecular docking : Target proteins with conserved binding pockets for formyl-containing ligands (e.g., aldehyde dehydrogenases) using AutoDock Vina.

- SAR libraries : Compare with PubChem BioAssay data for structurally similar pyridine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.